Cas no 2580223-91-0 (4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid)

4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid structure
2580223-91-0 structure
商品名:4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid
CAS番号:2580223-91-0
MF:C15H19F2NO5
メガワット:331.311871767044
CID:5661064
PubChem ID:165892225

4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
    • EN300-27732675
    • 2580223-91-0
    • 4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid
    • インチ: 1S/C15H19F2NO5/c1-9-7-10(12(19)20)5-6-11(9)22-15(16,17)8-18-13(21)23-14(2,3)4/h5-7H,8H2,1-4H3,(H,18,21)(H,19,20)
    • InChIKey: ZVCXSXACZGEEHB-UHFFFAOYSA-N
    • ほほえんだ: FC(CNC(=O)OC(C)(C)C)(OC1C=CC(C(=O)O)=CC=1C)F

計算された属性

  • せいみつぶんしりょう: 331.12312903g/mol
  • どういたいしつりょう: 331.12312903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 436
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27732675-2.5g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-27732675-5g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0
5g
$3147.0 2023-09-10
Enamine
EN300-27732675-0.1g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-27732675-0.25g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-27732675-0.5g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-27732675-5.0g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-27732675-10.0g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-27732675-1g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0
1g
$1086.0 2023-09-10
Enamine
EN300-27732675-10g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0
10g
$4667.0 2023-09-10
Enamine
EN300-27732675-0.05g
4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methylbenzoic acid
2580223-91-0 95.0%
0.05g
$912.0 2025-03-19

4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid 関連文献

4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acidに関する追加情報

Introduction to 4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic Acid (CAS No. 2580223-91-0)

4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2580223-91-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by its complex structural features, which include a benzoic acid core, fluoroalkyl substitution, and an amide-like functional group. The presence of these structural motifs makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The benzoic acid moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a 3-methyl group at the para position of the benzene ring enhances the lipophilicity of the molecule, potentially improving its solubility and bioavailability. This modification is particularly relevant in the development of oral formulations, where poor solubility can limit therapeutic efficacy.

The fluoroalkyl group in the 1,1-difluoroethoxy substituent is another critical feature of this compound. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. In particular, the 1,1-difluoroethoxy moiety has been explored in various drug candidates for its potential to enhance metabolic resistance against degradation by enzymes such as cytochrome P450 (CYP450) enzymes. This can lead to prolonged half-lives and improved therapeutic windows.

The amide-like functional group at the 2-position of the molecule is another key structural element. The presence of an amide bond often confers enhanced binding interactions with biological targets due to hydrogen bonding capabilities. The (tert-butoxy)carbonylamino part of this group provides stability against hydrolysis and enzymatic degradation, making it a suitable candidate for prodrug formulations or derivatives that require controlled release mechanisms.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of such complex molecules with greater accuracy. The combination of these structural features suggests that 4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid may exhibit multiple modes of action, making it a versatile scaffold for drug development. For instance, its ability to interact with both enzymatic and receptor targets could be exploited in the treatment of multifaceted diseases such as cancer or inflammatory disorders.

In the context of oncology research, compounds with similar structural motifs have shown promise as inhibitors of key signaling pathways involved in tumor growth and progression. The fluoroalkyl group, in particular, has been associated with enhanced tumor-specific accumulation due to differences in tumor tissue permeability compared to normal tissues. This property could be leveraged to develop targeted therapies that maximize therapeutic efficacy while minimizing off-target effects.

The pharmaceutical industry has increasingly focused on developing next-generation drugs that combine multiple pharmacological properties into a single molecule. The structural complexity of 4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid aligns well with this trend. Its multifunctional nature allows for simultaneous modulation of several biological pathways, which could lead to synergistic effects that improve treatment outcomes.

Moreover, the compound's stability under various physiological conditions makes it an attractive candidate for formulation into oral or injectable medications. The (tert-butoxy)carbonylamino group ensures that the molecule remains intact during storage and administration, while the fluoroalkyl substitution enhances its resistance to metabolic degradation. These properties are particularly important for long-term therapies where maintaining drug levels at therapeutic concentrations is essential.

Recent studies have also highlighted the importance of fluorine-containing compounds in developing vaccines and biologics. The unique electronic properties of fluorine atoms can alter antigenicity and immunogenicity, making them valuable tools in immunotherapy research. While further studies are needed to fully elucidate the potential applications of 4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid, its structural features suggest that it could play a role in this emerging field.

In conclusion,4-(2-{(tert-butoxy)carbonylamino}-1,1-difluoroethoxy)-3-methylbenzoic acid (CAS No. 2580223-91-0) represents a promising candidate for further exploration in pharmaceutical research. Its complex structure combines multiple pharmacophoric elements that are known to enhance biological activity and metabolic stability. As computational methods continue to advance, researchers will be better equipped to predict and validate the potential therapeutic applications of such molecules.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司